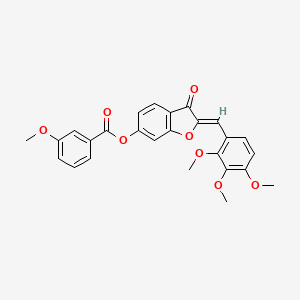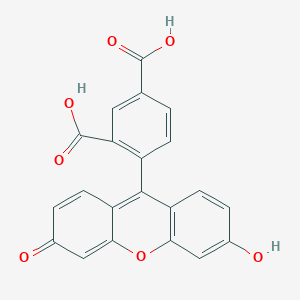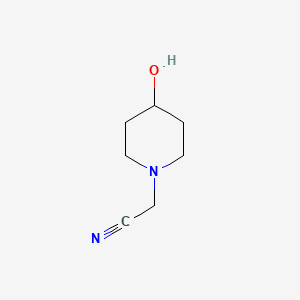
4-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer and Antitubercular Activities
4-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine and its derivatives demonstrate significant potential in the field of medicinal chemistry, particularly in developing treatments for cancer and tuberculosis. A study by Sekhar et al. (2019) reports the design and synthesis of novel 1,3,4-thiadiazole derivatives, including those with 4-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine, displaying promising antitumor and antitubercular activities. Some synthesized compounds showed notable inhibitory activities against breast cancer cell lines, surpassing the effectiveness of cisplatin in certain cases. Additionally, a compound featuring 4-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine exhibited significant antitubercular activity against Mycobacterium smegmatis (Sekhar et al., 2019).
Photophysical Properties
The study of photophysical properties of thiazole derivatives, including those similar to 4-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine, has been a focus of research, as evidenced by Murai et al. (2017). They synthesized 5-N-arylamino-4-methylthiazoles and investigated their absorption and luminescence properties. These thiazoles, especially those containing a 3,5-bis(trifluoromethyl)phenyl group at the 2-position, showed purple to blue emission in the solid state. This research has implications for the development of new materials with specific optical properties (Murai et al., 2017).
Organic Light Emitting Devices
Thiazole derivatives, similar to 4-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine, have applications in the development of organic light-emitting devices (OLEDs). Tagare et al. (2018) synthesized star-shaped fluorescent phenanthroimidazole fluorophores, where modifications similar to 4-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine were employed. These materials displayed high thermal stabilities and were used to create non-doped OLEDs with high efficiency and excellent spectral stability, showcasing their potential in advanced electronic and optoelectronic applications (Tagare et al., 2018).
Antimicrobial Activities
The antimicrobial properties of thiazole derivatives are also noteworthy. For instance, Uwabagira et al. (2018) synthesized N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine and demonstrated its antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. This suggests the potential of 4-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine derivatives in developing new antibacterial agents (Uwabagira et al., 2018).
Propiedades
IUPAC Name |
4-[2-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2S/c11-7-2-1-5(10(12,13)14)3-6(7)8-4-17-9(15)16-8/h1-4H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIUGVQEXYOXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CSC(=N2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

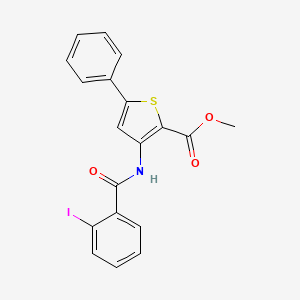
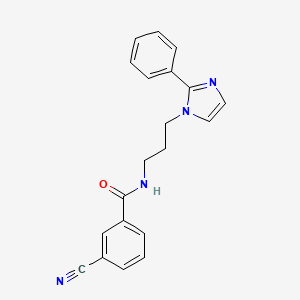
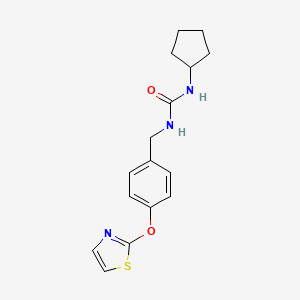
![3-Methyl-N-(5-methyl-2-phenylpyrazol-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2636531.png)
![2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2636532.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2636533.png)
![[1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2636534.png)
![3-(4-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2636535.png)
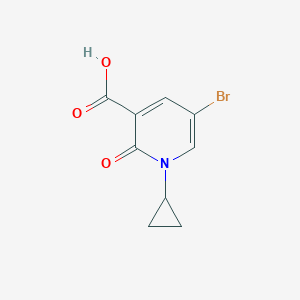
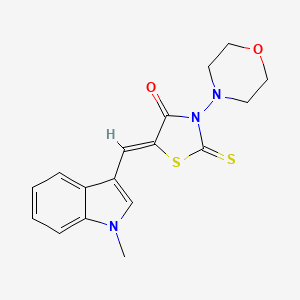
![3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2636540.png)
